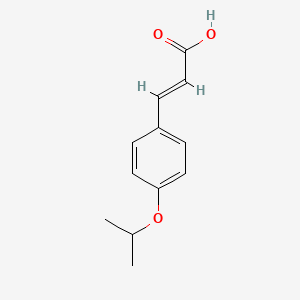
2-oxo-2-(3,4,5-trimethoxyphenyl)acetic Acid
説明
2-oxo-2-(3,4,5-trimethoxyphenyl)acetic Acid, also known as oxo(3,4,5-trimethoxyphenyl)acetic acid, is a chemical compound with the molecular formula C11H12O6 . It has a molecular weight of 240.21 g/mol . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12O6/c1-15-7-4-6 (9 (12)11 (13)14)5-8 (16-2)10 (7)17-3/h4-5H,1-3H3, (H,13,14) . The canonical SMILES representation is COC1=CC (=CC (=C1OC)OC)C (=O)C (=O)O .Physical And Chemical Properties Analysis
The compound has a molecular weight of 240.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound is solid in physical form .科学的研究の応用
Synthesis Processes
Synthesis from 3,4,5-Trimethoxybenzaldehyde : Qi Yuejin (2010) demonstrated a practical synthesis method for 3,4,5-trimethoxyphenyl acetic acid, starting from 3,4,5-trimethoxybenzaldehyde. This process includes steps like reduction with KBH4, chlorination, cyanation, and hydrolysis, achieving an overall yield of 64.2% (Qi Yuejin, 2010).
Optimized Synthesis for Mivacurium Chloride Intermediate : Wang Yue-qun (2011) optimized the synthesis process of 3,4,5-trimethoxyphenyl acetic acid, an intermediate for mivacurium chloride. This involved a dichlorocarbene reaction and reduction reaction, achieving an overall yield of 65.2% (Wang Yue-qun, 2011).
Bioactivity and Antiproliferative Properties
Antiproliferative Activities Against Cancer Cells : Jin et al. (2006) synthesized 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives. These compounds showed significant antiproliferative activities against certain cancer cells, with IC50 values ranging from 0.2 to 1.8 µM against PC3 cells (Linhong Jin et al., 2006).
In Vivo Activity Against Mouse Colon Adenocarcinoma : Atwell et al. (1990) studied 9-oxoxanthene-4-acetic acids, which are effective against mouse colon adenocarcinoma 38 in vivo. Their findings suggest that activity correlates better with the lipophilic properties of substituents rather than their electronic properties (G. Atwell et al., 1990).
Catalysis and Chemical Transformations
Catalysis in Ethane Carboxylation : Kirillov et al. (2005) demonstrated the use of oxorhenium(V) chelates in catalyzing the carboxylation of ethane by CO. This process yields propionic and acetic acids, showcasing an application in alkane functionalization (A. Kirillov et al., 2005).
Cyclization of Hydroxamic Acid for Heterocyclic Compounds : Kametani and Nemoto (1971) explored the cyclization of 3-(2, 3, 4-trimethoxyphenyl) propionohydroxamic acid with polyphosphoric acid to produce various heterocyclic compounds (T. Kametani & H. Nemoto, 1971).
Environmental Applications
- Adsorption Studies for Herbicide Removal : Khan and Akhtar (2011) conducted adsorption thermodynamics studies using 2,4,5-trichlorophenoxy acetic acid on a nano-composite material. Their work highlights potential applications in environmental protection and herbicide removal (A. Khan & T. Akhtar, 2011).
Safety and Hazards
生化学分析
Biochemical Properties
2-oxo-2-(3,4,5-trimethoxyphenyl)acetic acid plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit tubulin polymerization, which is essential for cell division . Additionally, it interacts with heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1), among others . These interactions are primarily inhibitory, affecting the normal function of these biomolecules and leading to various biochemical outcomes.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activity of platelet-derived growth factor receptor β, which plays a role in cell proliferation and survival . Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis, leading to altered cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with tubulin inhibits tubulin polymerization, disrupting the formation of microtubules and thereby affecting cell division . Additionally, it can modulate gene expression by interacting with histone-modifying enzymes, leading to changes in chromatin structure and gene transcription.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under inert atmosphere and at temperatures between 2-8°C . Its stability can be affected by environmental factors such as light and temperature. Over time, degradation products may form, which can have different biochemical activities. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects while still exerting its biochemical activities . At higher doses, toxic effects such as liver and kidney damage have been reported. Threshold effects have also been observed, where a certain dosage is required to achieve a significant biochemical response. These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism . The compound can also affect metabolic flux, leading to changes in the levels of various metabolites. For instance, it has been shown to alter the levels of reactive oxygen species (ROS) and glutathione, indicating its involvement in oxidative stress pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is not a substrate for P-glycoprotein, which suggests that it may have a different transport mechanism . The compound can accumulate in certain tissues, leading to localized effects. Its distribution is also influenced by its lipophilicity, which affects its ability to cross cell membranes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications and targeting signals may direct the compound to specific compartments or organelles, affecting its function. For example, its interaction with histone-modifying enzymes in the nucleus can lead to changes in gene expression.
特性
IUPAC Name |
2-oxo-2-(3,4,5-trimethoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O6/c1-15-7-4-6(9(12)11(13)14)5-8(16-2)10(7)17-3/h4-5H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADJHQSUVNTXES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456257 | |
| Record name | 2-oxo-2-(3,4,5-trimethoxyphenyl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88755-16-2 | |
| Record name | 3,4,5-Trimethoxybenzoylformic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088755162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-oxo-2-(3,4,5-trimethoxyphenyl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-oxo-2-(3,4,5-trimethoxyphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4,5-TRIMETHOXYBENZOYLFORMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THGZLD5D16 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6-chloroimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine](/img/structure/B1312117.png)





![2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1312142.png)
![5-Chloro-7-methyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1312150.png)
![{4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B1312155.png)


![[5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine](/img/structure/B1312162.png)

